2-[(4-Chlorophenoxy)methyl]-5-methylimidazo[1,2-a]pyridine
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Overview
Description
2-[(4-Chlorophenoxy)methyl]-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a chlorophenoxy group attached to a methylimidazo[1,2-a]pyridine scaffold. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and organic synthesis due to their unique structural properties .
Mechanism of Action
Target of Action
It’s known that phenoxy herbicides, which share a similar structure, act by mimicking the auxin growth hormone indoleacetic acid (iaa) . This suggests that the compound might interact with similar targets.
Mode of Action
Based on its structural similarity to phenoxy herbicides, it might induce rapid, uncontrolled growth in target organisms, leading to their death
Biochemical Pathways
Phenoxy herbicides, which have a similar structure, are known to affect the auxin signaling pathway . This pathway plays a crucial role in plant growth and development.
Pharmacokinetics
It’s known that similar compounds, such as phenoxy herbicides, are readily absorbed and distributed in the environment . They are also metabolized and excreted by various organisms. These properties can impact the bioavailability of the compound, influencing its efficacy and potential for toxicity.
Result of Action
Based on its structural similarity to phenoxy herbicides, it might cause rapid, uncontrolled growth in target organisms, leading to their death
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals, temperature, pH, and the type of organisms present can all impact how the compound behaves in the environment. Phenoxy herbicides, for instance, are known to be widely used in agriculture and can lead to environmental contamination . Therefore, it’s crucial to consider these factors when studying the effects of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenoxy)methyl]-5-methylimidazo[1,2-a]pyridine typically involves the reaction of 4-chlorophenol with 2-chloromethyl-5-methylimidazo[1,2-a]pyridine. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenoxy)methyl]-5-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-[(4-Chlorophenoxy)methyl]-5-methylimidazo[1,2-a]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized heterocycles
Comparison with Similar Compounds
Similar Compounds
2-Phenyl substituted Benzimidazole derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Indole–Isoxazole–Triazole Conjugates: These compounds also contain heterocyclic scaffolds and are known for their potent antibacterial properties.
Uniqueness
2-[(4-Chlorophenoxy)methyl]-5-methylimidazo[1,2-a]pyridine is unique due to its specific structural features, such as the presence of the chlorophenoxy group and the imidazo[1,2-a]pyridine scaffold. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-5-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-11-3-2-4-15-17-13(9-18(11)15)10-19-14-7-5-12(16)6-8-14/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMUZEWCKSBASX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.